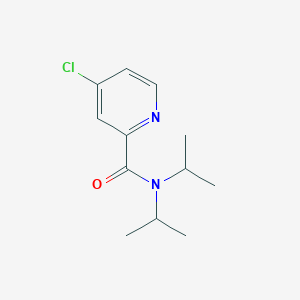

4-Chloro-N,N-diisopropylpicolinamide

Overview

Description

4-Chloro-N,N-diisopropylpicolinamide, also known as 4-Chloro-2,6-diisopropylpyridine-3-carboxamide, is an organic compound with a molecular formula of C10H17ClN2O. It is a white, crystalline solid that is insoluble in water. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. This compound is used as a precursor for the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic molecules.

Scientific Research Applications

Oxidative Removal of Pollutants

A novel catalyst system based on Fe-N, N'-dipicolinamide complex was investigated for the degradation of 4-chlorophenol (4-CP), a significant environmental pollutant, using hydrogen peroxide as an oxidant. This research highlights the potential of such complexes in environmental remediation, especially for the oxidative removal of pollutants under mild conditions. The study demonstrated that the synthesized catalysts could significantly affect the degradation rate of 4-CP, offering a method to expand the application of Fenton-like systems across a broader pH range (Q. Jin et al., 2018).

Advanced Oxidation Processes

In another study, various advanced oxidation processes (AOPs) were compared for their efficiency in degrading 4-chloro-2-nitrophenol (4C-2-NP), commonly found in pesticide and bulk drug wastes. The assessment included AOPs like UV, hydrogen peroxide, and Fenton reaction, highlighting the significance of selecting optimal AOPs for effective environmental decontamination. UV/Fenton emerged as the most effective method for the partial mineralization of 4C-2-NP, indicating the utility of such processes in reducing the environmental impact of hazardous chemicals (P. Saritha et al., 2007).

Synthesis and Microbiological Activity

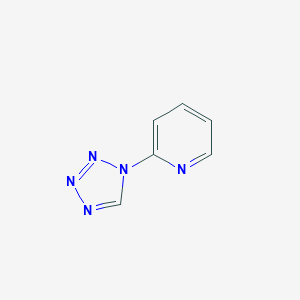

Research into the synthesis of 4-chloropyridin-2-yl derivatives, starting from 4-chloropicolinamide, has been explored for their bacteriostatic and tuberculostatic activity. This indicates the potential of such compounds in pharmaceutical applications, especially in developing new antimicrobial agents. The study describes how various derivatives were formed and their subsequent screening for biological activity, showcasing the compound's versatility in drug development (A. Bogdanowicz et al., 2009).

Drug-Excipient Compatibility

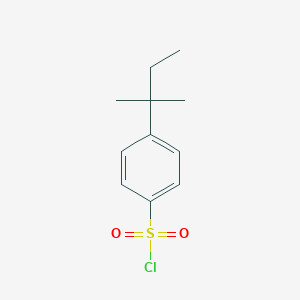

A study on chlorpropamide, a sulfonylurea compound used as an oral antidiabetic agent, and its compatibility with various excipients using differential scanning calorimetry (DSC), underscores the importance of such research in formulating stable and effective pharmaceuticals. The analysis of chlorpropamide and binary mixtures with different excipients provided insights into the drug's stability and interaction, crucial for developing safe medication (F. D. Freire et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-chloro-N,N-di(propan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)11-7-10(13)5-6-14-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNWYVODDVOFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461655 | |

| Record name | 4-Chloro-N,N-diisopropylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168428-76-0 | |

| Record name | 4-Chloro-N,N-diisopropylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)

![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)